molecular formula C10H20N2O5S2 B7543020 1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one

1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one

Cat. No. B7543020
M. Wt: 312.4 g/mol
InChI Key: LXWUKPNSZYYVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one, commonly known as EMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. EMP is a sulfonamide derivative that belongs to the class of piperazine compounds. It has been found to possess various biochemical and physiological properties that make it a promising candidate for research purposes.

Mechanism of Action

The mechanism of action of EMP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
EMP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EMP has also been found to possess anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, EMP has been found to possess antioxidant activity, which may make it useful in the treatment of oxidative stress-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMP is its potential as a research tool for studying the activity of enzymes and their inhibitors. EMP has been found to exhibit inhibitory activity against various enzymes, making it a useful compound for enzyme assays. However, one of the limitations of EMP is its complex synthesis process, which may make it difficult to obtain large quantities of pure product for research purposes.

Future Directions

There are several future directions for research on EMP. One area of interest is the development of EMP-based therapies for cancer and other diseases. EMP has been found to possess antiproliferative and anti-inflammatory activity, making it a promising candidate for the development of new therapies. Another area of interest is the study of EMP's mechanism of action and its interactions with enzymes and other biomolecules. This research may provide insights into the development of new enzyme inhibitors and other therapeutic agents. Finally, the synthesis of new EMP derivatives with improved properties may also be an area of future research.

Synthesis Methods

The synthesis of EMP involves a multi-step process that starts with the reaction between 4-ethylsulfonylphenylhydrazine and ethyl 2-bromoacetate. The resulting product is then treated with sodium hydroxide to form 1-(4-ethylsulfonylphenyl)-3-(2-bromoacetyl)urea. This compound is then reacted with piperazine to yield EMP. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure product.

Scientific Research Applications

EMP has been extensively studied for its potential applications in biomedical research. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the development of therapeutic agents. EMP has also been found to possess antiproliferative activity against cancer cells, making it a promising candidate for cancer research.

properties

IUPAC Name

1-(4-ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5S2/c1-4-19(16,17)12-7-5-11(6-8-12)10(13)9(2)18(3,14)15/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUKPNSZYYVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one

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